2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid
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Overview
Description
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a carboxylic acid group and a sulfanylidene moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Green chemistry principles, such as the use of water as a solvent, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic uses.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can inhibit enzymes by mimicking natural substrates, while the sulfanylidene and carboxylic acid groups enhance binding affinity and specificity . Pathways involved include inhibition of DNA synthesis and disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the core structure but lacks the sulfanylidene and carboxylic acid groups.
Indole: Another heterocyclic compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its combination of a benzimidazole core with a sulfanylidene and carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H6N2O2S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12) |
InChI Key |
SEDCSLXRYZINRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=S)NC2C(=C1)C(=O)O |
Origin of Product |
United States |
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